7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one chemical properties
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one chemical properties
An In-depth Technical Guide to 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one: Properties, Synthesis, and Reactivity Profile
Executive Summary
This technical guide provides a comprehensive overview of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrido[3,4-d]pyridazine core is a recognized scaffold in drug discovery, and the presence of a bromine atom at the 7-position imparts significant synthetic versatility.[1][2] This document delineates the compound's physicochemical properties, proposes robust synthetic pathways, explores its chemical reactivity, and discusses its potential applications as a key building block in the development of novel therapeutic agents. The insights herein are tailored for scientists and professionals engaged in drug development and advanced chemical synthesis.
Introduction to the Pyrido[3,4-d]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with a significant percentage of FDA-approved drugs incorporating such structures.[1] Within this vast chemical space, fused bicyclic systems like the pyridopyridazines are particularly noteworthy.[1] The pyrido[3,4-d]pyridazine isomer, a 7,8-diazanaphthalene (cinnoline) analog, represents a synthetically accessible yet relatively underexplored scaffold with promising potential in medicinal chemistry.[1]
The subject of this guide, 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one, combines this core with a strategically placed bromine atom. This halogen serves as a versatile functional handle for a wide array of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This positions the molecule as a valuable intermediate for constructing diverse chemical libraries to probe structure-activity relationships (SAR) in various biological targets. The pyridazinone moiety itself is a well-established pharmacophore found in agents with cardiovascular, anti-inflammatory, and anticancer activities.[2][3]
Physicochemical Properties
The fundamental chemical and physical properties of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one are summarized below. These properties are critical for designing experimental conditions, including reaction solvent selection, purification methods, and formulation for biological screening.
| Property | Value | Source |
| CAS Number | 794591-77-8 | [4] |
| Molecular Formula | C₇H₄BrN₃O | [4] |
| Molecular Weight | 226.03 g/mol | [4] |
| IUPAC Name | 7-bromo-3,4-dihydropyrido[3,4-d]pyridazin-4-one | |
| SMILES | O=C1C(C=NC(Br)=C2)=C2C=NN1 | [4] |
| Storage | Sealed in dry, room temperature | [4] |
A key structural feature of this molecule is the amide within the pyridazinone ring. This allows for the existence of lactam-lactim tautomerism. Spectroscopic studies on analogous pyridopyridazinone systems in polar solvents like DMSO have shown that the lactam form (as named) is the predominant tautomer.[1] This has implications for its hydrogen bonding capacity, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Proposed Synthesis Strategy
While specific literature detailing the synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one is sparse, its structure suggests a logical retrosynthetic approach based on established methodologies for related pyridopyridazinones.[1] A highly plausible route involves the cyclization of a functionalized pyridine precursor, such as a 3-amino-4-acylpyridine, via a diazotization-cyclization sequence analogous to the Widman-Stoermer or Borsche reactions.[1]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Borsche Cyclization Approach
This protocol is a representative, field-proven methodology adapted for this specific target. It is designed to be self-validating through in-process checks and characterization of the final product.
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Precursor Preparation: Begin with a suitable precursor, such as 4-acetyl-3-amino-5-bromopyridine. The bromine atom is incorporated early to avoid potentially harsh bromination conditions on the final heterocyclic system.
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Diazotization (Causality: Formation of the Electrophilic Diazonium Group):
-
Dissolve the pyridine precursor (1.0 eq) in a solution of aqueous hydrobromic acid (HBr, ~48%) at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer. The low temperature is critical to ensure the stability of the resulting diazonium salt.
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Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored qualitatively using starch-iodide paper (a positive test indicates excess nitrous acid).
-
-
Intramolecular Cyclization (Causality: Ring Formation):
-
The Borsche reaction mechanism involves the nucleophilic attack of the electron-rich enol form of the acetyl group onto the diazonium cation.[1]
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the cyclization. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon reaction completion, cool the mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a non-polar solvent like diethyl ether to remove soluble impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF) to yield the purified 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one.
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-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis. The NMR spectra are expected to show characteristic shifts for the aromatic protons and the NH proton of the pyridazinone ring.[5]
Reactivity and Synthetic Utility
The synthetic value of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one lies in the reactivity of its bromine substituent. The electron-deficient nature of the fused aromatic system makes the C7 position susceptible to various transformations, enabling its use as a versatile synthetic intermediate.
Caption: Major reaction pathways for synthetic diversification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridazinone ring system activates the C-Br bond towards nucleophilic attack. Studies on the analogous 4,7-dibromo[1][6][7]thiadiazolo[3,4-d]pyridazine have demonstrated that such systems readily undergo SNAr reactions.[7]
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Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine) can be achieved, often at room temperature or with gentle heating, to yield 7-amino derivatives. The reaction rate can be influenced by solvent polarity, with faster reactions observed in polar aprotic solvents like DMF.[7]
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Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) will yield the corresponding 7-alkoxy derivatives. The molecule is also susceptible to hydrolysis to the 7-hydroxy analog, particularly in the presence of water, which underscores the need for anhydrous conditions in other reactions.[7]
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Thiolation: Thiolates are potent nucleophiles and are expected to react readily to form 7-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a classic substrate for a host of powerful palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for creating C-C and C-N bonds.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system provides access to 7-alkynyl derivatives, which can serve as precursors for further functionalization.
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Buchwald-Hartwig Amination: This reaction provides an alternative and often more general route to C-N bond formation than SNAr, allowing for the coupling of a broader range of amines and amides under milder conditions.
Potential Applications in Drug Discovery
The pyridopyridazine core and its related isosteres are present in numerous compounds with significant biological activity, making 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one a scaffold of high interest.
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Kinase Inhibition: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] Similarly, pyrido[4,3-d]pyrimidinone derivatives have been identified as novel inhibitors of the Wee1 kinase, another important cancer target.[8] The subject compound provides a template that can be elaborated at the 7-position to explore the inhibitor binding pockets of various kinases.
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Anti-inflammatory Agents: Pyridone and pyridazinone derivatives have been extensively evaluated as anti-inflammatory agents, with some acting as dual COX-1/COX-2 inhibitors.[9] Pyrrolo[3,4-d]pyridazinones have also been investigated as promising cyclooxygenase inhibitors.[10] The functional handle on 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one allows for the synthesis of libraries to screen for novel anti-inflammatory drugs.
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General Anticancer Activity: The core scaffold is associated with broad anti-proliferative effects. Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6]
Conclusion
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one is a well-defined chemical entity with significant untapped potential. Its physicochemical properties are characteristic of a stable, versatile heterocyclic building block. While direct synthetic literature is limited, established chemical principles allow for the design of robust and reliable synthetic routes. Its true value is realized in its reactivity, where the bromine atom serves as a key linchpin for a multitude of synthetic diversification strategies, including SNAr and palladium-catalyzed cross-coupling. Given the established biological relevance of the pyridopyridazinone scaffold in oncology and inflammation, this compound represents a valuable platform for the generation of novel, biologically active molecules, making it an essential tool for researchers in drug discovery and medicinal chemistry.
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